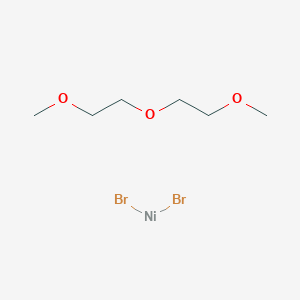

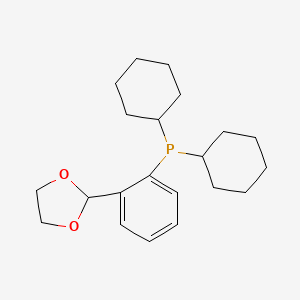

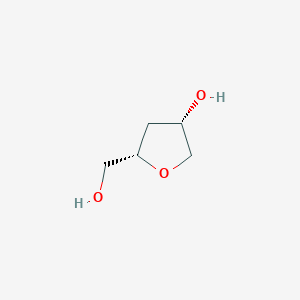

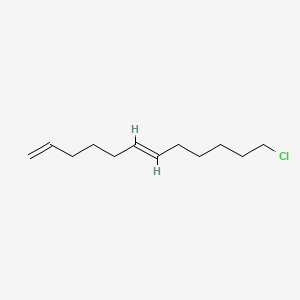

![molecular formula C7H8N2O2S B1600215 7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol CAS No. 87466-56-6](/img/structure/B1600215.png)

7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol

Overview

Description

7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol is a chemical compound that has been evaluated for its PDE4B subtype selectivity . It is structurally different from any existing hypoglycemic drugs .

Synthesis Analysis

The synthesis of 7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol involves the evaluation of two series of 7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine derivatives and 5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine derivatives . The substituents on the pyrimidine ring and the side chain phenyl ring were optimized to improve their PDE4B selectivity over PDE4D .Molecular Structure Analysis

The molecular structure of 7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol is complex, with several derivatives having more than 100-fold selectivity for PDE4B . The structure was optimized for PDE4B selectivity over PDE4D .Scientific Research Applications

Selective PDE4B Inhibition

One of the prominent applications of 7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine derivatives is as selective PDE4B inhibitors . These compounds have been evaluated for their selectivity using human PDE4B2 and PDE4D2 full-length enzymes . The optimization of substituents on the pyrimidine ring and the side chain phenyl ring resulted in derivatives with over 100-fold selectivity for PDE4B. This selectivity is crucial for therapeutic applications, as a PDE4B subtype selective inhibitor is expected to have a wider therapeutic window than non-selective PDE4 inhibitors .

Therapeutic Applications in Asthma and COPD

Due to their role as PDE4B inhibitors, these derivatives have potential therapeutic applications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . PDE4 inhibitors can modulate inflammatory responses, which is beneficial in managing these diseases .

Anti-Inflammatory Properties

The anti-inflammatory properties of these compounds extend beyond respiratory conditions. They can potentially be used to treat a variety of inflammatory diseases, given their ability to inhibit the production of pro-inflammatory cytokines through the selective inhibition of PDE4B .

Neuroprotective Effects

The derivatives of 7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine have shown promise in neuroprotection. They may protect neurons from damage or degeneration, which is particularly relevant in conditions like Alzheimer’s disease and multiple sclerosis .

Hypoglycemic Activity

Some derivatives have been synthesized and evaluated for their hypoglycemic activity. This suggests potential applications in the management of diabetes , as these compounds could help in lowering blood glucose levels .

Drug Design and Development

The structural uniqueness of these derivatives makes them valuable in drug design and development. Their ability to selectively inhibit PDE4B can be harnessed to create drugs with fewer side effects and improved efficacy .

Molecular Research

In molecular research, these compounds can be used to study the biochemical pathways involving PDE4B and PDE4D enzymes. This can lead to a better understanding of the molecular mechanisms underlying various diseases .

Pharmacological Studies

Lastly, these derivatives are important in pharmacological studies to explore their selectivity, potency, and therapeutic index. Such studies are essential for advancing these compounds from the laboratory to clinical use .

Mechanism of Action

Target of Action

The primary target of 7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol is Phosphodiesterase 4B (PDE4B) . PDE4B is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline .

Mode of Action

7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol acts as a PDE4B inhibitor . By inhibiting PDE4B, it prevents the breakdown of cAMP, thereby increasing the levels of cAMP within the cell . This increase in cAMP levels can lead to a variety of effects, depending on the type of cell and the signaling pathways that are activated .

Biochemical Pathways

The inhibition of PDE4B leads to an increase in cAMP levels, which can activate Protein Kinase A (PKA) . PKA can then phosphorylate a variety of target proteins, leading to changes in cell function . For example, in immune cells, increased cAMP levels can suppress inflammatory responses .

Result of Action

The increase in cAMP levels resulting from PDE4B inhibition can have a variety of effects. For example, in immune cells, this can lead to the suppression of inflammatory responses . This suggests that 7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol could potentially be used to treat conditions characterized by excessive inflammation .

properties

IUPAC Name |

1,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c10-6-5-4(2-1-3-12-5)8-7(11)9-6/h1-3H2,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFSFIYFBLFHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)NC(=O)N2)SC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433731 | |

| Record name | 7,8-Dihydro-1H-thiopyrano[3,2-d]pyrimidine-2,4(3H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol | |

CAS RN |

87466-56-6 | |

| Record name | 7,8-Dihydro-1H-thiopyrano[3,2-d]pyrimidine-2,4(3H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.